

Commercial Sources and Applications of High-Purity 3-oxo-C10-HSL

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Compound of Interest

Compound Name: *N*-(3-Oxodecanoyl)-L-homoserine
lactone

Cat. No.: B160744

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of commercial sources for high-purity **N-(3-Oxodecanoyl)-L-homoserine lactone** (3-oxo-C10-HSL) and detailed application notes and protocols for its use in research and drug development. 3-oxo-C10-HSL is a key quorum sensing (QS) signal molecule involved in regulating gene expression in various Gram-negative bacteria. Understanding its function and mechanism of action is crucial for developing novel anti-virulence and anti-biofilm strategies.

Commercial Availability of High-Purity 3-oxo-C10-HSL

High-purity 3-oxo-C10-HSL is readily available from several commercial suppliers, ensuring researchers have access to reliable sources for their experimental needs. The quality and purity of the compound are critical for obtaining reproducible results. Below is a summary of major suppliers and their product specifications.

Supplier	Product Name	Purity	CAS Number	Physical Form	Storage Temperature
Sigma-Aldrich (Merck)	N-(3-Oxodecanoyl)-L-homoserine lactone	≥98% (TLC)	147795-40-2	Powder	-20°C
Cayman Chemical	N-3-oxo-decanoyl-L-Homoserine lactone	≥98%	147795-40-2	Crystalline Solid	-20°C
AdipoGen Life Sciences	N-(3-Oxodecanoyl)-L-homoserine lactone	≥97% (HPLC)	147795-40-2	White Solid	-20°C
InvivoChem	N-(3-Oxodecanoyl)-L-homoserine lactone (3-Oxo-C10-HSL)	≥98%	147795-40-2	Powder	-20°C or -80°C
MedChemExpress	N-(3-Oxodecanoyl)-L-homoserine lactone (3-Oxo-C10-HSL)	>98%	147795-40-2	Solid	-20°C

Application Notes

3-oxo-C10-HSL is a versatile tool for studying bacterial communication and its impact on host-pathogen interactions. Key research applications include:

- **Quorum Sensing Research:** Investigating the role of 3-oxo-C10-HSL in regulating gene expression, virulence factor production, and biofilm formation in various bacteria.
- **Anti-biofilm Agent Screening:** Using 3-oxo-C10-HSL to induce biofilm formation in susceptible bacterial strains to screen for novel compounds that can inhibit or disrupt this process.
- **Immunomodulation Studies:** Exploring the effects of 3-oxo-C10-HSL on host immune cells, such as macrophages, to understand its role in modulating inflammatory responses during infection.
- **Drug Development:** As a target for the development of quorum quenching (QQ) molecules that can interfere with bacterial communication and attenuate virulence, offering a promising alternative to traditional antibiotics.

Experimental Protocols

This section provides detailed protocols for key experiments involving 3-oxo-C10-HSL.

Protocol 1: Biofilm Formation Assay

This protocol describes a method to assess the effect of 3-oxo-C10-HSL on biofilm formation by *Vibrio alginolyticus*.

Materials:

- High-purity 3-oxo-C10-HSL
- *Vibrio alginolyticus* strain
- 96-well polystyrene microplates
- Crystal Violet solution (0.1% w/v)
- Ethanol (95%)

- Phosphate-buffered saline (PBS)
- Spectrophotometer (microplate reader)

Procedure:

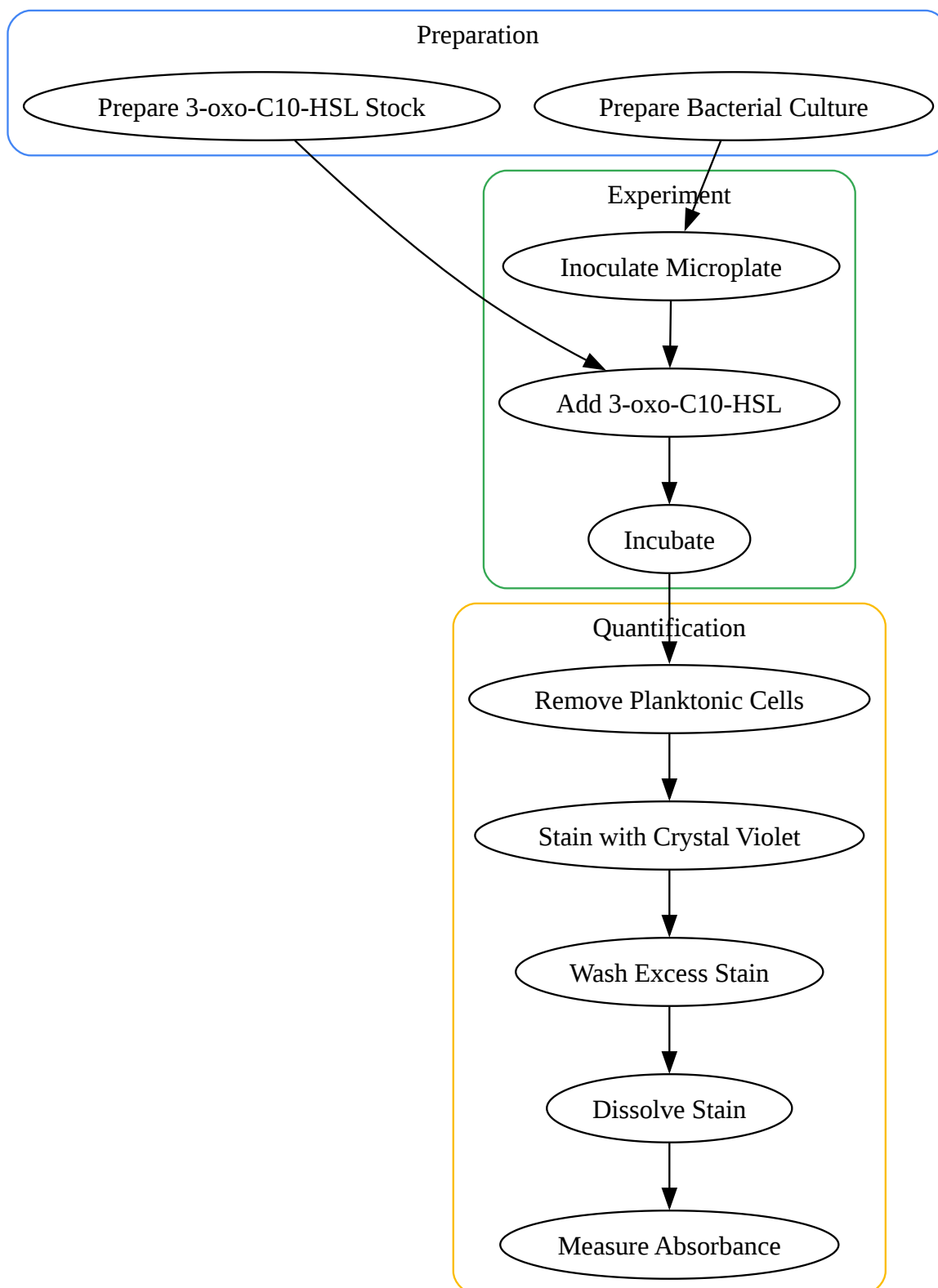
- Prepare 3-oxo-C10-HSL Stock Solution: Dissolve 3-oxo-C10-HSL in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM.
- Bacterial Culture Preparation: Grow *V. alginolyticus* overnight in a suitable broth medium at the optimal temperature.
- Inoculation and Treatment: Dilute the overnight culture to a starting OD600 of 0.05. Add 200 μ L of the diluted culture to the wells of a 96-well microplate. Add varying concentrations of 3-oxo-C10-HSL (e.g., 10 μ M, 20 μ M, 40 μ M, 100 μ M) to the wells. Include a vehicle control (DMSO) and a negative control (medium only).
- Incubation: Incubate the microplate at the optimal temperature for biofilm formation (e.g., 28°C) for 24-48 hours without shaking.
- Quantification of Biofilm:
 - Carefully discard the planktonic culture from each well.
 - Wash the wells gently three times with 200 μ L of PBS to remove non-adherent cells.
 - Air-dry the plate.
 - Add 200 μ L of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
 - Remove the crystal violet solution and wash the wells thoroughly with water until the washing water is clear.
 - Air-dry the plate completely.
 - Add 200 μ L of 95% ethanol to each well to dissolve the bound crystal violet.

- Measure the absorbance at 570 nm using a microplate reader.

Quantitative Data Example:

3-oxo-C10-HSL Concentration (μM)	Biofilm Formation (OD570)
0 (Control)	0.25 ± 0.03
10	0.85 ± 0.07
20	1.12 ± 0.09
40	0.95 ± 0.08
100	0.45 ± 0.05

Note: Data are representative and will vary depending on the bacterial strain and experimental conditions.



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Biofilm formation assay workflow.

Protocol 2: Gene Expression Analysis by qRT-PCR

This protocol details how to measure changes in gene expression in mammalian cells (e.g., RAW264.7 macrophages) in response to 3-oxo-C10-HSL treatment, particularly in the context of inflammation.

Materials:

- High-purity 3-oxo-C10-HSL
- RAW264.7 macrophage cell line
- Lipopolysaccharide (LPS)
- Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
- RNA extraction kit
- cDNA synthesis kit
- qPCR master mix
- Primers for target genes (e.g., IL-6, TNF- α) and a housekeeping gene (e.g., GAPDH)
- Real-time PCR system

Procedure:

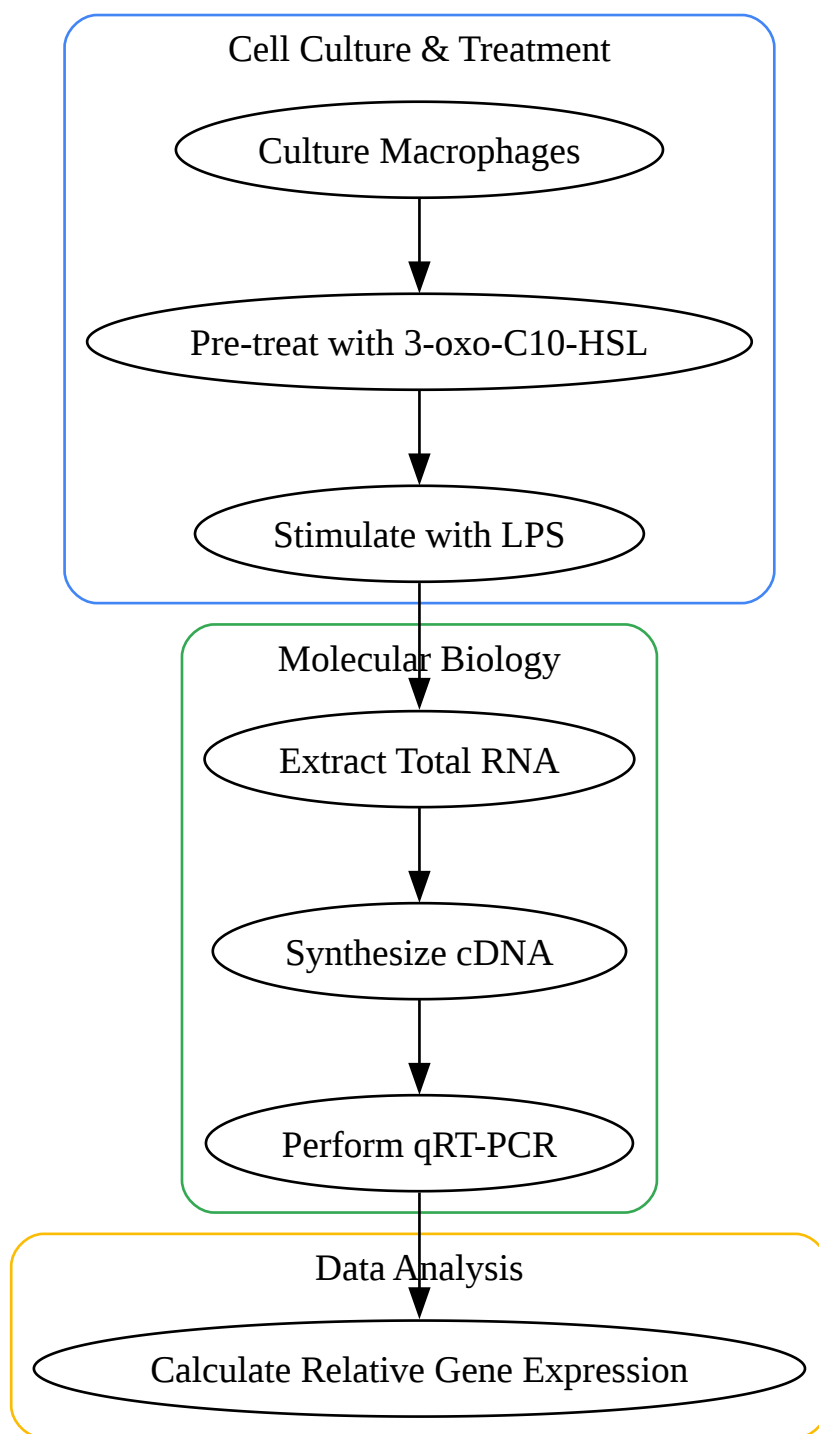
- Cell Culture and Treatment:
 - Culture RAW264.7 cells in DMEM supplemented with 10% FBS to 80-90% confluency.
 - Pre-treat cells with different concentrations of 3-oxo-C10-HSL (e.g., 10, 25, 50 μ M) for 1 hour.
 - Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 4-12 hours). Include a control group with LPS and vehicle (DMSO) only.
- RNA Extraction:

- Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
- Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
- cDNA Synthesis:
 - Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
- Quantitative Real-Time PCR (qRT-PCR):
 - Prepare the qPCR reaction mix containing the cDNA template, primers for the target and housekeeping genes, and the qPCR master mix.
 - Perform the qPCR reaction using a real-time PCR system with appropriate cycling conditions.
- Data Analysis:
 - Calculate the relative gene expression using the $\Delta\Delta C_t$ method, normalizing the expression of the target genes to the housekeeping gene.

Quantitative Data Example:

Treatment	IL-6 mRNA Fold Change	TNF- α mRNA Fold Change
LPS + Vehicle	100 \pm 12	85 \pm 9
LPS + 10 μ M 3-oxo-C10-HSL	75 \pm 8	60 \pm 7
LPS + 25 μ M 3-oxo-C10-HSL	40 \pm 5	35 \pm 4
LPS + 50 μ M 3-oxo-C10-HSL	20 \pm 3	15 \pm 2

Note: Data are representative and will vary depending on the cell line, treatment conditions, and target genes.



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Gene expression analysis workflow.

Protocol 3: Quorum Quenching Assay using a Bacterial Biosensor

This protocol uses a bacterial biosensor to screen for and quantify the degradation of 3-oxo-C10-HSL by potential quorum quenching enzymes or compounds.

Materials:

- High-purity 3-oxo-C10-HSL
- Bacterial biosensor strain (e.g., *Agrobacterium tumefaciens* KYC55, which produces a detectable signal like β -galactosidase in the presence of AHLs)
- Test samples (e.g., purified enzymes, bacterial culture supernatants)
- Appropriate growth medium and agar plates for the biosensor
- Chromogenic substrate for the reporter (e.g., X-gal for β -galactosidase)
- Microplate reader or visual assessment

Procedure:

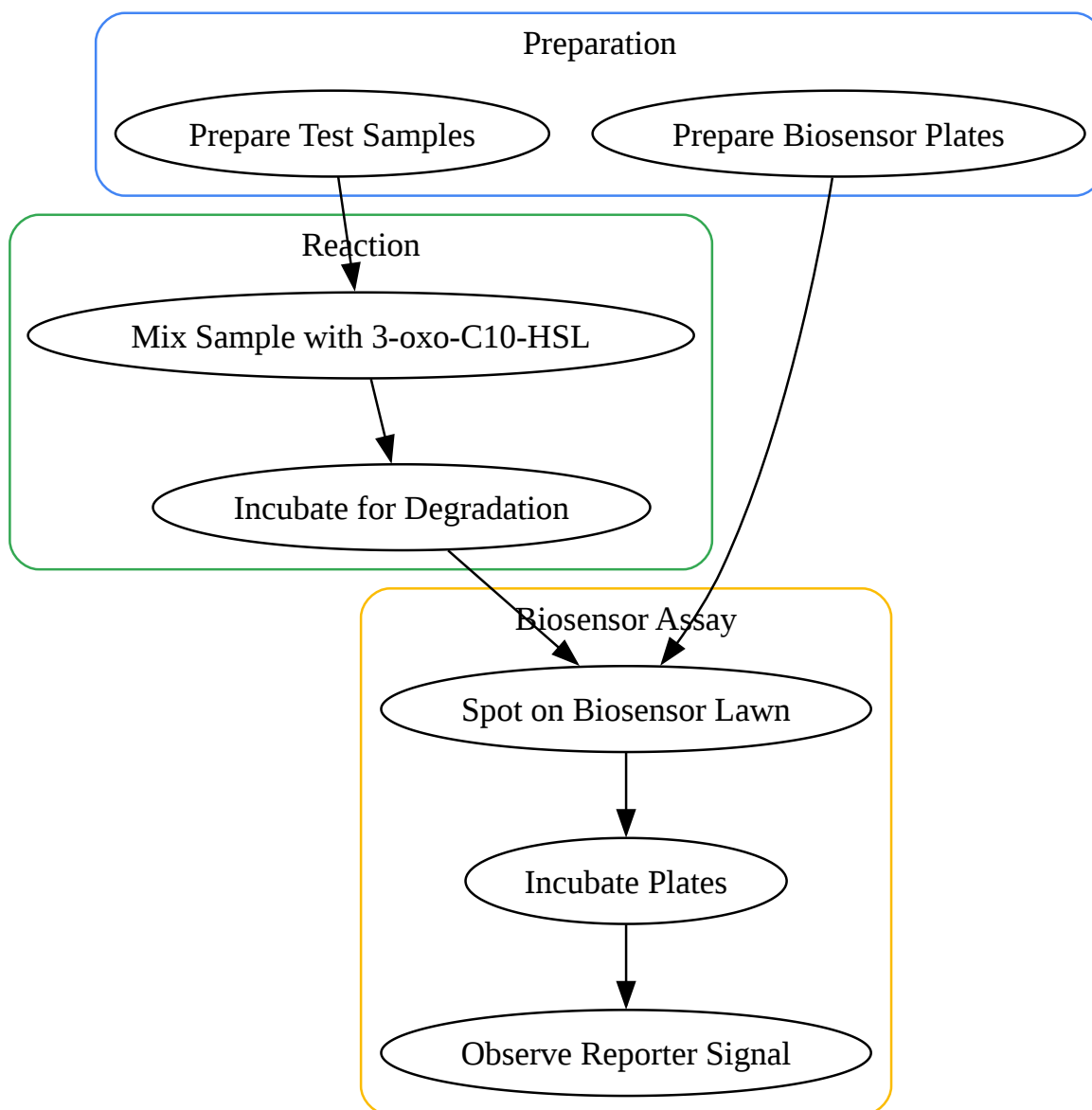
- **Prepare Biosensor Plates:** Prepare agar plates containing the appropriate growth medium for the biosensor strain and the chromogenic substrate. Spread a lawn of the biosensor bacteria on the plates.
- **Sample Preparation:** Prepare the test samples to be assayed for QQ activity.
- **Reaction Incubation:**
 - In a separate microplate or tube, mix the test sample with a known concentration of 3-oxo-C10-HSL (e.g., 10 μ M).
 - Include a positive control (3-oxo-C10-HSL without the test sample) and a negative control (buffer or medium only).

- Incubate the reaction mixture for a specific time (e.g., 2-4 hours) at an appropriate temperature to allow for potential degradation of the AHL.
- Biosensor Assay:
 - Spot a small volume (e.g., 5-10 μL) of each reaction mixture onto the biosensor lawn plates.
 - Incubate the plates overnight at the optimal growth temperature for the biosensor.
- Result Interpretation:
 - Observe the plates for the presence or absence of the reporter signal (e.g., blue color for X-gal).
 - A reduction or absence of the signal in the presence of the test sample compared to the positive control indicates QQ activity.
 - The degree of signal reduction can be semi-quantitatively assessed by the size and intensity of the colored zone.

Quantitative Data Example (Liquid-based assay):

Sample	Reporter Signal (Relative Luminescence Units)	% Degradation
Negative Control	100 \pm 15	-
Positive Control (10 μM 3-oxo-C10-HSL)	50,000 \pm 3,500	0
Test Sample 1 + 10 μM 3-oxo-C10-HSL	25,000 \pm 2,100	50
Test Sample 2 + 10 μM 3-oxo-C10-HSL	5,000 \pm 600	90

Note: For a quantitative assay, a liquid culture of the biosensor can be used, and the reporter signal (e.g., luminescence, fluorescence) can be measured using a microplate reader.



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Quorum quenching assay workflow.

Signaling Pathways

3-oxo-C10-HSL can modulate signaling pathways in both bacteria and host cells. In bacteria, it typically binds to a LuxR-type transcriptional regulator, leading to the expression of target genes. In mammalian cells, it has been shown to influence inflammatory pathways. The

diagram below illustrates a putative signaling pathway for the immunomodulatory effects of 3-oxo-C10-HSL in macrophages, based on current research.

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